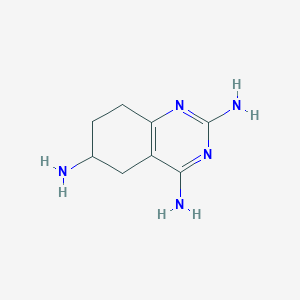

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine can be achieved using α-aminoamidines and diarylidencyclohexanones. The reaction occurs in pyridine solution by heating at 100°C for 24 hours, resulting in yields ranging from 47% to 80% . This method is characterized by mild conditions and excellent yields, making it a preferred route for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route involving α-aminoamidines and diarylidencyclohexanones can be scaled up for industrial applications due to its simplicity and high yield .

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.

Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring, enhancing its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1).

Pathways Involved: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its potential use as an antitubercular agent.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: A parent compound with a similar structure but lacking the tetrahydro and triamine functionalities.

Tetrahydroquinazoline: Similar to 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine but without the triamine groups.

Quinazolinone: Contains a carbonyl group, making it structurally different but functionally similar in some reactions.

Actividad Biológica

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (THQTA) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- CAS Number : 225504-33-6

- Molecular Weight : 181.22 g/mol

The structure of THQTA contributes to its biological activity by facilitating interactions with various biomolecules.

THQTA exhibits biological activity primarily through its interaction with enzymes and receptors. Research indicates that it acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway in various pathogens. This inhibition can lead to the disruption of nucleotide synthesis and ultimately affect cell proliferation.

Inhibition Studies

Recent studies have demonstrated that THQTA derivatives possess significant inhibitory effects against both Pneumocystis carinii and Toxoplasma gondii DHFR. For instance:

| Compound | IC (nM) against P. carinii DHFR | IC (nM) against T. gondii DHFR |

|---|---|---|

| THQTA | 9.9 | 3.7 |

These values indicate that THQTA is a potent inhibitor compared to other known antifolates .

Cellular Effects

THQTA has been shown to influence various cellular processes:

- Cell Proliferation : Inhibition of DHFR leads to reduced proliferation rates in susceptible cell lines.

- Apoptosis Induction : Studies suggest that THQTA may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival.

Case Study 1: Antiparasitic Activity

In a controlled laboratory setting, THQTA was tested against Toxoplasma gondii. The study found that treatment with THQTA resulted in a significant reduction in parasitic load compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt folate metabolism in the parasite.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer properties of THQTA derivatives on human cancer cell lines. Results indicated that specific modifications to the THQTA structure enhanced its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Structure-Activity Relationship (SAR)

Research into the SAR of THQTA has revealed that modifications at specific positions can significantly enhance its biological activity:

- N9 Substitution : Variations at the N9 position have been shown to increase potency against DHFR enzymes, with ethyl substitutions yielding optimal results .

Toxicity Profile

While THQTA exhibits promising biological activity, its toxicity profile is essential for therapeutic applications. Preliminary studies suggest low toxicity in mammalian cells at effective doses, making it a candidate for further development.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUXBDSAFRANGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.